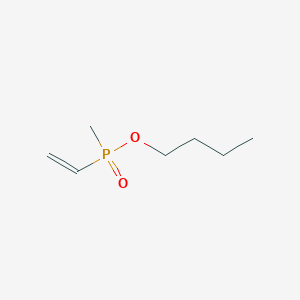

![molecular formula C15H13NO5S B2718884 4-[(4-乙酰苯基)磺酰氨基]苯甲酸 CAS No. 757221-45-7](/img/structure/B2718884.png)

4-[(4-乙酰苯基)磺酰氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[(4-acetylphenyl)sulfonylamino]benzoic Acid” is a biochemical compound with the molecular formula C15H13NO5S and a molecular weight of 319.33 . It is used for proteomics research .

Physical And Chemical Properties Analysis

“4-[(4-acetylphenyl)sulfonylamino]benzoic Acid” is a solid compound that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.科学研究应用

Application in Material Science

Summary of the Application

The compound “4-(4-acetylbenzenesulfonamido)benzoic acid” has been used in the synthesis of a new metal–organic framework (MOF) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Methods of Application or Experimental Procedures

The MOF was synthesized under solvothermal conditions . Solvothermal synthesis is a method for producing single crystals that relies on the use of a solvent under moderate to high pressure to dissolve and recrystallize materials that are insoluble under normal conditions.

Results or Outcomes

The resulting MOF, namely, { [Ni (BPS) (4,4′-bipy)] n }, where BPS = 4,4′-bibenzoic acid-2,2′-sulfone, and bipy = 4,4-Bipyridine, was characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .

Application in Organic Chemistry

Summary of the Application

The compound “4-(4-acetylbenzenesulfonamido)benzoic acid” can be used in the synthesis of benzamides . Benzamides are a class of organic compounds which are used widely in the pharmaceutical, paper and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Methods of Application or Experimental Procedures

The synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . Ultrasonic irradiation is a green and powerful technology used in chemical synthesis .

Results or Outcomes

The method provides a green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives . The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Application in Pharmaceutical Chemistry

Summary of the Application

The compound “4-(4-acetylbenzenesulfonamido)benzoic acid” can be used in the synthesis of various pharmaceutical drugs . Many drug molecules prepared by pharmaceutical companies are attached to an amide group . Amide compounds are also widely used in industries such as paper, plastic and rubber and in agricultural areas .

Methods of Application or Experimental Procedures

The synthesis of these pharmaceutical drugs was performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . Ultrasonic irradiation is a green and powerful technology used in chemical synthesis .

Results or Outcomes

The method provides a green, rapid, mild and highly efficient pathway for the preparation of pharmaceutical drugs . The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

属性

IUPAC Name |

4-[(4-acetylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-10(17)11-4-8-14(9-5-11)22(20,21)16-13-6-2-12(3-7-13)15(18)19/h2-9,16H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXSXUSBUMPDPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-acetylphenyl)sulfonylamino]benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)

![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)

![N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718805.png)

![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2718812.png)

![(2,5-Dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2718815.png)

![tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2718817.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2718820.png)